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Compound of Interest

Compound Name: MK-8033

Cat. No.: B609103 Get Quote

An In-depth Analysis of the Chemical Structure, Properties, and Preclinical Profile of a c-

Met/Ron Kinase Inhibitor

This technical guide provides a comprehensive overview of MK-8033, a potent and selective

dual inhibitor of the c-Met and Ron receptor tyrosine kinases. Developed for researchers,

scientists, and drug development professionals, this document details the chemical structure,

physicochemical properties, mechanism of action, and key preclinical findings for MK-8033. All

quantitative data is presented in structured tables, and detailed methodologies for cited

experiments are provided to facilitate reproducibility and further investigation.

Chemical Structure and Physicochemical Properties
MK-8033 is a novel small molecule inhibitor characterized by a 5H-benzo[1][2]cyclohepta[1,2-

b]pyridin-5-one core. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identity of MK-8033
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Identifier Value

IUPAC Name

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-

benzo[1][2]cyclohepta[1,2-b]pyridin-7-yl]-N-

(pyridin-2-ylmethyl)methanesulfonamide[3]

Molecular Formula C₂₅H₂₁N₅O₃S[3]

Molecular Weight 471.53 g/mol [3]

CAS Number 1001917-37-8[3]

SMILES String

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C

=C(C=C4)CS(=O)

(=O)NCC5=CC=CC=N5)N=C2[3]

A summary of the available physicochemical properties of MK-8033 is provided in Table 2. It is

important to note that experimentally determined values for pKa, logP, and aqueous solubility

are not widely published in the public domain.

Table 2: Physicochemical Properties of MK-8033

Property Value Notes

pKa Data not publicly available

Predicted values may be

obtained using computational

models.

logP Data not publicly available

Predicted values may be

obtained using computational

models.

Solubility Soluble in DMSO
Quantitative aqueous solubility

data is not publicly available.

Mechanism of Action and In Vitro Potency
MK-8033 is an ATP-competitive inhibitor that demonstrates high affinity for the activated

(phosphorylated) conformation of the c-Met kinase domain.[3] This preferential binding to the
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active state contributes to its specificity.[3] It also potently inhibits the Ron kinase, another

member of the Met family.[1] The inhibitory activity of MK-8033 has been characterized in

various enzymatic and cell-based assays.

Table 3: In Vitro Inhibitory Activity of MK-8033

Target/Assay IC₅₀ (nM) Notes

c-Met (wild-type) 1 Enzymatic assay.[1]

Ron 7 Enzymatic assay.[1]

c-Met (Y1230C mutant) 0.6 Enzymatic assay.[3]

c-Met (Y1235D mutant) 1.0 Enzymatic assay.[3]

c-Met (M1250T mutant) 0.9 Enzymatic assay.[3]

GTL-16 Cell Proliferation 580

GTL-16 is a gastric carcinoma

cell line with c-Met

amplification.[4]

The inhibition of c-Met by MK-8033 leads to the suppression of downstream signaling

pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for tumor cell

proliferation, survival, and invasion.[4]
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MK-8033 Inhibition of c-Met/Ron Signaling Pathway.

Experimental Protocols
This section outlines the general methodologies for key experiments used in the preclinical

characterization of MK-8033.

c-Met Kinase Inhibition Assay (Enzymatic)
This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of MK-8033 against

the c-Met enzyme.
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c-Met Enzymatic Assay Workflow

Prepare Assay Plate:
- Add recombinant c-Met enzyme

- Add varying concentrations of MK-8033

Initiate Reaction:
- Add ATP and substrate (e.g., poly(Glu,Tyr) 4:1)

Incubate:
- Typically at 30°C for a defined period (e.g., 60 minutes)

Detect Product Formation:
- Use a detection reagent (e.g., ADP-Glo™)

- Measure luminescence

Data Analysis:
- Plot luminescence vs. MK-8033 concentration

- Calculate IC₅₀ using non-linear regression

Click to download full resolution via product page

Workflow for c-Met Kinase Inhibition Assay.

Methodology:

Plate Preparation: Recombinant human c-Met kinase is added to the wells of a microplate. A

serial dilution of MK-8033 in an appropriate solvent (e.g., DMSO) is then added to the wells.

Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing

ATP and a suitable substrate, such as poly(Glu,Tyr) 4:1.

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific

duration to allow the enzymatic reaction to proceed.

Detection: The amount of product (ADP) formed is quantified using a detection reagent, such

as ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.
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Data Analysis: The luminescence is measured using a microplate reader. The data is then

plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, and

the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)
This protocol outlines the determination of the anti-proliferative activity of MK-8033 in a cancer

cell line.

Cell Proliferation (MTT) Assay Workflow

Seed Cells:
- Plate cells (e.g., GTL-16) in a 96-well plate

- Allow cells to adhere overnight

Treat with MK-8033:
- Add serial dilutions of MK-8033 to the wells

Incubate:
- Typically for 72 hours at 37°C, 5% CO₂

Add MTT Reagent:
- Incubate for 2-4 hours to allow formazan formation

Solubilize Formazan:
- Add a solubilization solution (e.g., DMSO or SDS solution)

Measure Absorbance:
- Read absorbance at a specific wavelength (e.g., 570 nm)

Data Analysis:
- Plot absorbance vs. MK-8033 concentration

- Calculate IC₅₀

Click to download full resolution via product page

Workflow for Cell Proliferation (MTT) Assay.

Methodology:

Cell Seeding: Cancer cells (e.g., GTL-16) are seeded into a 96-well plate at a predetermined

density and allowed to attach overnight.
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Compound Treatment: The cells are then treated with various concentrations of MK-8033.

Incubation: The plate is incubated for a period of time (e.g., 72 hours) to allow for cell

proliferation.

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well. Viable cells with active metabolism convert the MTT into a

purple formazan product.

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of each well is measured using a microplate

reader at a wavelength of approximately 570 nm.

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to untreated control cells, and the IC₅₀ value is determined.

In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of MK-8033
in a mouse xenograft model.
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Tumor Xenograft Study Workflow

Tumor Cell Implantation:
- Subcutaneously inject cancer cells (e.g., GTL-16)

 into immunocompromised mice

Tumor Growth:
- Allow tumors to reach a palpable size (e.g., 100-200 mm³)

Randomization:
- Randomly assign mice to treatment groups (vehicle control, MK-8033)

Treatment Administration:
- Administer MK-8033 (e.g., orally) at specified doses and schedule

Monitoring:
- Measure tumor volume and body weight regularly

Study Endpoint:
- Euthanize mice when tumors reach a predetermined size or at the end of the study period

Data Analysis:
- Compare tumor growth between treatment and control groups

Click to download full resolution via product page

Workflow for In Vivo Tumor Xenograft Study.

Methodology:

Cell Implantation: A suspension of human cancer cells (e.g., GTL-16) is subcutaneously

injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth and Randomization: Tumors are allowed to grow to a specific size, at which

point the mice are randomized into different treatment groups, including a vehicle control

group and one or more MK-8033 dose groups.

Drug Administration: MK-8033 is administered to the mice according to a predetermined

schedule and route (e.g., oral gavage).

Monitoring: Tumor size and body weight are measured regularly throughout the study.
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Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in

the MK-8033-treated groups to the vehicle control group.

Pharmacokinetics and Clinical Development
Pharmacokinetic studies in preclinical models have shown that MK-8033 has moderate

clearance and favorable oral bioavailability.[1]

Table 4: Pharmacokinetic Parameters of MK-8033 in Preclinical Species

Species T₁/₂ (h) Bioavailability (%)

Rat 0.8 35

Dog 3.1 33

MK-8033 advanced to a first-in-human Phase I clinical trial in patients with advanced solid

tumors.[4][5] The study established the maximum tolerated dose (MTD) and characterized the

safety profile and preliminary clinical activity.

Table 5: Summary of Phase I Clinical Trial of MK-8033

Parameter Finding

Maximum Tolerated Dose (MTD) 750 mg twice daily[4]

Dose-Limiting Toxicities (DLTs)
Fatigue, nausea, vomiting, transaminitis,

hypokalemia[4]

Most Frequent Toxicities
Fatigue (28.3%), nausea (21.7%), alopecia

(19.6%)[4]

Clinical Activity
One partial response and eight cases of stable

disease were observed.[4]

Despite being well-tolerated, further clinical development of MK-8033 was discontinued due to

limited clinical activity.[5]
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Conclusion
MK-8033 is a potent and selective dual inhibitor of c-Met and Ron kinases with a distinct

preference for the activated kinase conformation. It has demonstrated significant anti-

proliferative and anti-tumor activity in preclinical models. While the compound was found to be

safe and well-tolerated in a Phase I clinical trial, it exhibited limited clinical efficacy, leading to

the cessation of its development. The information presented in this technical guide provides a

comprehensive resource for researchers interested in the chemical and biological properties of

MK-8033 and its potential as a pharmacological tool for studying c-Met and Ron signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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